

# A Comprehensive Technical Guide to 3-Ethylbenzonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-Ethylbenzonitrile**

Cat. No.: **B1329685**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-Ethylbenzonitrile**, a substituted aromatic nitrile, serves as a crucial building block in the synthesis of a variety of organic molecules. Its unique chemical structure makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and dyes. This document provides an in-depth overview of the chemical and physical properties of **3-Ethylbenzonitrile**, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications in research and development.

## Chemical and Physical Properties

**3-Ethylbenzonitrile** is a colorless to pale yellow liquid.<sup>[1]</sup> Its core structure consists of a benzene ring substituted with an ethyl group and a nitrile group at the meta position. This arrangement of functional groups imparts specific reactivity and physical characteristics to the molecule.

## Quantitative Data Summary

A summary of the key quantitative properties of **3-Ethylbenzonitrile** is presented in the table below for easy reference and comparison.

| Property            | Value                           | Source(s)           |
|---------------------|---------------------------------|---------------------|
| CAS Number          | 34136-57-7                      | <a href="#">[2]</a> |
| Molecular Formula   | C <sub>9</sub> H <sub>9</sub> N | <a href="#">[1]</a> |
| Molecular Weight    | 131.17 g/mol                    | <a href="#">[1]</a> |
| Appearance          | Colorless to brown liquid       | <a href="#">[2]</a> |
| Boiling Point       | 116 - 118 °C                    | <a href="#">[3]</a> |
| Flash Point         | 97 °C                           | <a href="#">[3]</a> |
| Density             | 0.956 g/cm <sup>3</sup>         | <a href="#">[3]</a> |
| Purity              | ≥ 98% (GC)                      | <a href="#">[2]</a> |
| Storage Temperature | 0-8 °C                          | <a href="#">[2]</a> |

## Experimental Protocols

The following sections detail standardized methodologies for the synthesis and analysis of **3-Ethylbenzonitrile**, providing a foundational framework for laboratory applications.

### Synthesis of 3-Ethylbenzonitrile via Sandmeyer Reaction

This protocol describes a representative method for the synthesis of **3-Ethylbenzonitrile** from 3-ethylaniline, proceeding through a diazonium salt intermediate, commonly known as the Sandmeyer reaction.

#### Materials:

- 3-Ethylaniline
- Hydrochloric Acid (concentrated)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Copper(I) Cyanide (CuCN)

- Sodium Cyanide (NaCN)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Sodium Bicarbonate (NaHCO<sub>3</sub>) solution (saturated)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Ice
- Deionized Water

**Procedure:**

- **Diazotization of 3-Ethylaniline:**
  - In a flask maintained at 0-5 °C using an ice bath, dissolve 3-ethylaniline in a solution of concentrated hydrochloric acid and water.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 3-ethylaniline solution with constant stirring. Maintain the temperature below 5 °C throughout the addition.
  - Stir the resulting mixture for an additional 30 minutes at this temperature to ensure the complete formation of the 3-ethyldiazonium chloride solution.
- **Cyanation (Sandmeyer Reaction):**
  - In a separate reaction vessel, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
  - Slowly add the cold 3-ethyldiazonium chloride solution to the cuprous cyanide solution with vigorous stirring. An evolution of nitrogen gas should be observed.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

- Work-up and Purification:
  - Cool the reaction mixture and extract the crude **3-Ethylbenzonitrile** with dichloromethane.
  - Combine the organic extracts and wash them sequentially with deionized water, a saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.
  - The resulting crude product can be further purified by vacuum distillation to yield pure **3-Ethylbenzonitrile**.

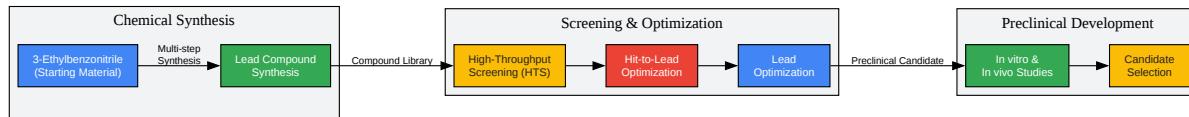
## Analysis of **3-Ethylbenzonitrile** by Gas Chromatography (GC)

This protocol outlines a standard method for determining the purity and identity of **3-Ethylbenzonitrile** using gas chromatography coupled with a Flame Ionization Detector (FID).

### Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25  $\mu$ m film thickness.
- Carrier Gas: Helium or Nitrogen, with a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Detector Temperature: 280 °C.
- Oven Temperature Program:
  - Initial temperature: 80 °C, hold for 2 minutes.
  - Ramp: Increase at a rate of 10 °C/min to 200 °C.

- Hold: Maintain at 200 °C for 5 minutes.
- Injection Volume: 1  $\mu$ L.
- Sample Preparation: Prepare a dilute solution of the **3-Ethylbenzonitrile** sample in a suitable solvent such as dichloromethane or ethyl acetate.


**Procedure:**

- Instrument Setup and Calibration:
  - Set up the GC instrument according to the specified conditions and allow it to stabilize.
  - If quantitative analysis is required, perform a calibration using certified reference standards of **3-Ethylbenzonitrile** at various concentrations.
- Sample Analysis:
  - Inject the prepared sample solution into the GC.
  - Acquire the chromatogram and integrate the peaks.
- Data Interpretation:
  - The retention time of the major peak in the sample chromatogram should match that of a pure standard of **3-Ethylbenzonitrile** under the same analytical conditions.
  - The purity of the sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

## Applications in Research and Drug Development

**3-Ethylbenzonitrile** is a versatile intermediate in organic synthesis, with notable applications in the pharmaceutical and agrochemical industries.<sup>[2]</sup> Its utility stems from the reactivity of the nitrile group, which can be transformed into various other functional groups such as amines, carboxylic acids, and tetrazoles, providing a scaffold for the construction of more complex molecules. In drug discovery, it can be utilized as a starting material or a key building block for the synthesis of novel therapeutic agents.

The general workflow for utilizing a compound like **3-Ethylbenzonitrile** in an early-stage drug discovery program is illustrated in the diagram below.



[Click to download full resolution via product page](#)

Caption: Early-Stage Drug Discovery Workflow.

## Safety and Handling

**3-Ethylbenzonitrile** is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[3][4]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [achmem.com](http://achmem.com) [achmem.com]
- 2. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 3. [fishersci.com](http://fishersci.com) [fishersci.com]
- 4. [sigmaaldrich.com](http://sigmaaldrich.com) [sigmaaldrich.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Ethylbenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329685#3-ethylbenzonitrile-cas-number-and-properties\]](https://www.benchchem.com/product/b1329685#3-ethylbenzonitrile-cas-number-and-properties)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)